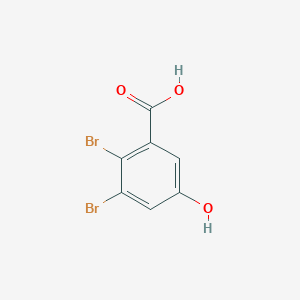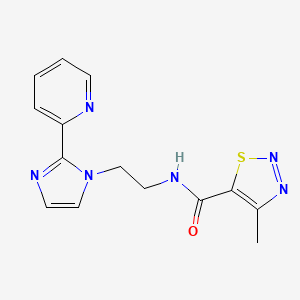![molecular formula C15H16FN3O B2428390 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2415624-52-9](/img/structure/B2428390.png)
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, also known as CP-547,632, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. DHFR plays a crucial role in the synthesis of DNA by converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine, a building block of DNA. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting the DNA synthesis process and leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for the development of new cancer therapies. Another advantage is that this compound is well-tolerated in animal studies, with no significant toxicity observed. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential applications in clinical settings. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical settings. Finally, the potential applications of this compound in combination with other anti-cancer agents should be explored to determine its synergistic effects.
Métodos De Síntesis
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound begins with the preparation of 2-methoxybenzylamine, which is then converted to 2-methoxybenzylcyanide. This intermediate is then subjected to a reaction with cyclopropylamine to obtain 6-cyclopropyl-2-methoxybenzylcyanide. The final step involves the fluorination of 6-cyclopropyl-2-methoxybenzylcyanide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetramethylammonium fluoride (TMAF) to obtain this compound.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies, particularly against breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells.
Propiedades
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-20-12-5-3-2-4-11(12)8-17-15-13(16)14(10-6-7-10)18-9-19-15/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGPIYLKWNYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)
![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)
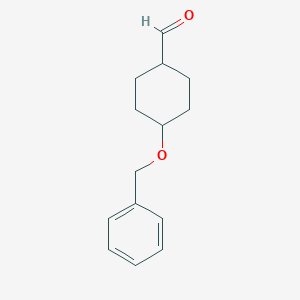
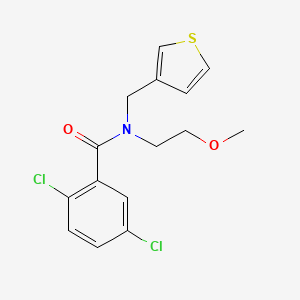
![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)

![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)
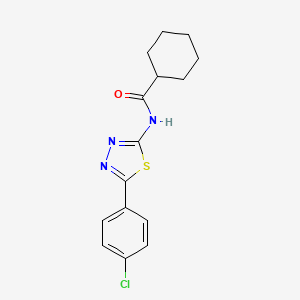

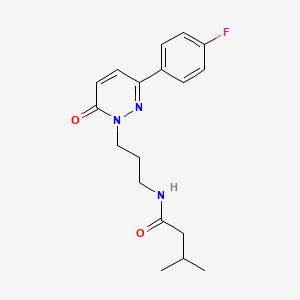
![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)
